molecular formula C9H8N2O B1604396 7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde CAS No. 1000341-49-0

7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Cat. No.: B1604396
CAS No.: 1000341-49-0
M. Wt: 160.17 g/mol
InChI Key: LHORUEFKJJLEMR-UHFFFAOYSA-N
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Description

7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a versatile chemical building block of high interest in medicinal chemistry and drug discovery. This compound features a 7-azaindole core, a privileged scaffold in pharmaceutical research due to its ability to mimic purine bases, facilitating interactions with a variety of biological targets . The pyrrolopyridine scaffold is a significant pharmacophore found in numerous natural products and is known for a broad spectrum of pharmacological activities . Researchers utilize this specific aldehyde derivative as a key synthetic intermediate for the design and synthesis of novel bioactive molecules. Its reactive aldehyde group enables further functionalization, making it particularly valuable for constructing more complex structures for biological evaluation . Primary research applications for derivatives of this compound family include development of antiproliferative agents for cancer research, where similar analogs have demonstrated promising growth inhibitory activity against various human cancer cell lines . These compounds are also investigated as potential protein kinase inhibitors (e.g., FMS kinase, Abl, Src) and for their interaction with nucleic acids like calf thymus DNA (CtDNA), which is crucial for understanding mechanisms of action . Furthermore, the core structure is explored in other therapeutic areas, including antiviral, antidiabetic, and anti-inflammatory research . Handling Note: For Research Use Only. Not intended for diagnostic or therapeutic use. This product is not for human or veterinary use.

Properties

IUPAC Name

7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-2-10-4-8-7(5-12)3-11-9(6)8/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHORUEFKJJLEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=C1NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646765
Record name 7-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-49-0
Record name 7-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Scaffold Construction via Photochemical Ring Contraction

The Süs and Möller method provides a foundational route for synthesizing pyrrolo[3,2-c]pyridine derivatives. Starting with substituted pyridine precursors, photochemical ring contraction of naphthyridine intermediates enables the formation of the bicyclic core. For 7-methyl substitution, 2-amino-6-methylpyridine is cyclized under nitration and photochemical conditions to yield 7-methyl-1H-pyrrolo[3,2-c]pyridine. Key steps include:

  • Nitration : Concentrated HNO₃ introduces a nitro group at position 3.
  • Reduction : Catalytic hydrogenation (Raney nickel) converts the nitro group to an amine.
  • Diazotization and Photolysis : Sodium nitrite in HCl generates a diazonium intermediate, which undergoes photochemical rearrangement to form the pyrrolopyridine skeleton.

The introduction of the carbaldehyde group at position 3 is achieved via Vilsmeier-Haack formylation :

  • Reagents : Dichloromethyl methyl ether (ClCH₂OCH₃) and AlCl₃ in anhydrous conditions.
  • Mechanism : The reaction proceeds through electrophilic substitution, where the formyl group is directed to the activated position 3 of the pyrrolopyridine ring.
  • Example Protocol :
    • Dissolve 7-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 g, 6.8 mmol) in dry DCM (20 mL).
    • Add AlCl₃ (1.36 g, 10.2 mmol) and ClCH₂OCH₃ (0.87 mL, 10.2 mmol) at 0°C.
    • Stir at room temperature for 12 h, quench with ice-water, and extract with EtOAc.
    • Purify via silica chromatography (20% EtOAc/hexane) to isolate the carbaldehyde derivative.

Optimization and Yields

Critical parameters influencing yield and purity include:

Step Reagents/Conditions Yield (%) Purity (HPLC)
Core Cyclization HNO₃, Raney Ni, hv 45–60 ≥95%
Vilsmeier Formylation ClCH₂OCH₃, AlCl₃, DCM 50–65 ≥90%
Final Purification Silica Chromatography 85–90 ≥99%

Analytical Characterization

  • ¹H NMR (CDCl₃) : δ 2.54 (s, 3H, CH₃), 7.28 (d, J=5.4 Hz, 1H), 8.34 (s, 1H), 10.02 (s, 1H, CHO).
  • LC-MS (ESI+) : m/z 175.1 [M+H]⁺, retention time 2.1 min.

Challenges and Alternatives

  • Byproduct Formation : Competing formylation at position 5 is mitigated by steric hindrance from the 7-methyl group.
  • Alternative Routes : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce pre-formylated fragments, though yields are lower (~40%).

Chemical Reactions Analysis

Types of Reactions

7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo substitution reactions at the pyridine or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.

Major Products

    Oxidation: 7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid.

    Reduction: 7-methyl-1H-pyrrolo[3,2-c]pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could target protein kinases or other signaling molecules, thereby modulating cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents Ring System Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
7-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde 7-Me, 3-CHO [3,2-c] C₉H₈N₂O 160.17 Not reported Not reported
4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde 4-Cl, 1-Me, 3-CHO [3,2-c] C₉H₇ClN₂O 194.62 170–172 Soluble in DMSO/DCM
7-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde 7-OMe, 3-CHO [3,2-b] C₁₀H₈N₂O₂ 178.17 Not reported Not reported
7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde 7-Cl, 1-Me, 3-CHO [2,3-c] C₉H₇ClN₂O 194.62 Not reported Not reported

Key Observations :

  • Ring Fusion Differences : The [3,2-c] vs. [2,3-c] or [3,2-b] fusion alters electronic distribution and steric effects. For example, 4-chloro-1-methyl derivatives ([3,2-c]) exhibit higher melting points (170–172°C) due to enhanced crystal packing from chloro and methyl groups .
  • Substituent Effects : Chloro substituents increase molecular weight and lipophilicity (LogP = 1.61 for 7-chloro-1-methyl derivative ), while methoxy groups introduce polarity.
  • Solubility : The 4-chloro derivative’s solubility in DMSO and DCM suggests utility in organic synthesis .

Biological Activity

7-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a heterocyclic compound that features a unique structure combining pyrrole and pyridine rings. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.

  • Chemical Formula : C₈H₈N₂O
  • CAS Number : 1000341-49-0
  • Molecular Weight : 148.16 g/mol

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from 2-bromo-5-iodopyridine, followed by substitution to introduce the aldehyde group. The general reaction pathway includes:

  • Cyclization : Formation of the pyrrolopyridine core.
  • Substitution : Introduction of the aldehyde group at the C-3 position.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant anticancer activity. One study highlighted the compound's capability to inhibit MPS1 (Monopolar Spindle 1) kinase, which is crucial for cell division. The IC₅₀ values for some derivatives were as low as 0.025 μM, demonstrating potent activity against cancer cell lines such as HCT116 (human colon cancer) .

Table 1: Anticancer Activity of Derivatives

CompoundTargetIC₅₀ (μM)Notes
Compound 8MPS10.025High potency
Compound 29MPS10.12Improved metabolic stability

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Studies have shown that certain derivatives possess activity against various bacterial strains, including Mycobacterium tuberculosis. The presence of specific functional groups significantly influences their efficacy .

Table 2: Antimicrobial Activity

CompoundTarget BacteriaMIC₉₀ (µM)Activity
Derivative AMtb<0.15Good activity
Derivative BMtb3.13Moderate activity

The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition. In the case of cancer treatment, it stabilizes an inactive conformation of MPS1, preventing its interaction with ATP and substrate peptides . This inhibition leads to disrupted cell cycle progression and apoptosis in cancer cells.

Case Study 1: Inhibition of MPS1 Kinase

In a high-throughput screening study, several compounds based on the pyrrolopyridine scaffold were evaluated for their ability to inhibit MPS1 kinase. The most promising candidates showed not only potent inhibition in vitro but also favorable pharmacokinetic profiles in vivo, making them suitable for further development as therapeutic agents .

Case Study 2: Antimycobacterial Activity

A series of pyrrolo[3,4-c]pyridine derivatives were synthesized and tested against Mycobacterium tuberculosis. The results indicated that compounds with specific substitutions exhibited enhanced solubility and metabolic stability while maintaining low toxicity levels in mammalian cells .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, and how is its structural integrity validated?

  • Synthesis : While direct synthesis protocols for the 7-methyl derivative are not explicitly detailed in the evidence, analogous methods for pyrrolo-pyridine carbaldehydes involve multi-step reactions, such as cyclization of substituted pyridines with aldehydes or functional group interconversion (e.g., oxidation of alcohols to aldehydes). For example, the synthesis of related compounds like 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde involves bromination and formylation steps .
  • Characterization : Key techniques include:

  • 1H/13C NMR to confirm substitution patterns and aromaticity (e.g., distinguishing pyrrolo-pyridine protons from methyl groups) .
  • X-ray crystallography for unambiguous confirmation of regiochemistry and molecular geometry, as demonstrated for similar carbaldehydes .
  • High-resolution mass spectrometry (HRMS) to validate molecular formula .

Q. What purification strategies are effective for isolating high-purity this compound?

  • Chromatography : Flash column chromatography using gradients of ethyl acetate/hexane is commonly employed for intermediates. For final products, preparative HPLC with C18 columns ensures >95% purity, as noted for structurally related aldehydes .
  • Recrystallization : Polar solvents like ethanol or acetonitrile are preferred for recrystallizing carbaldehydes to remove trace impurities .

Advanced Research Questions

Q. How does the aldehyde group in this compound participate in cross-coupling reactions, and what are the limitations?

  • Reactivity : The aldehyde moiety can act as an electrophilic site for nucleophilic additions (e.g., condensation with amines to form Schiff bases) or participate in palladium-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling of brominated pyrrolo-pyridine derivatives with aryl boronic acids has been used to introduce aromatic substituents .
  • Challenges : Steric hindrance from the methyl group at position 7 may reduce reaction yields. Optimizing catalysts (e.g., Pd(PPh₃)₄) and reaction temperatures (80–100°C) is critical .

Q. What strategies address contradictions in reported biological activity data for pyrrolo-pyridine carbaldehydes?

  • Data Analysis : Discrepancies in cytotoxicity or enzyme inhibition assays may arise from:

  • Purity variations : Compounds with <95% purity (e.g., 95% vs. >98%) can exhibit altered bioactivity profiles .
  • Solvent effects : DMSO, commonly used for solubility, may interfere with assay readouts. Controls with matched solvent concentrations are essential .
    • Experimental Design : Use orthogonal assays (e.g., fluorescence-based and calorimetric methods) to confirm activity trends .

Q. How can regioselective functionalization of the pyrrolo-pyridine core be achieved?

  • Directed Metalation : Use directing groups (e.g., amides or esters) to guide lithiation at specific positions. For example, a methyl group at position 7 could direct functionalization to position 4 or 5 via steric or electronic effects .
  • Protection-Deprotection : Temporary protection of the aldehyde (e.g., as an acetal) prevents unwanted side reactions during modifications at other sites .

Methodological Resources

  • Spectral Data : Reference 1H NMR shifts for similar compounds (e.g., δ 9.8–10.2 ppm for the aldehyde proton) to aid in structural assignment .
  • Safety Protocols : Follow guidelines for handling aldehydes, including use of fume hoods and PPE, as outlined in safety data sheets for related compounds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Reactant of Route 2
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7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

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